molecular formula C28H18N2O3 B11928690 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde

4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde

Cat. No.: B11928690
M. Wt: 430.5 g/mol
InChI Key: NGQOOXODANAVCV-UHFFFAOYSA-N
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Description

4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde: is a complex organic compound with the molecular formula C28H18N2O3 It is characterized by the presence of a benzimidazole core substituted with three benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Introduction of Benzaldehyde Groups: The benzimidazole core is then subjected to formylation reactions to introduce the benzaldehyde groups at the desired positions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like paraformaldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde has several scientific research applications:

    Material Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid structure and multiple functional groups.

    Organic Electronics:

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde depends on its application:

    Material Science: Acts as a structural component in COFs and MOFs, providing stability and rigidity to the framework.

    Organic Electronics: Functions as an electron donor or acceptor in organic semiconductors, facilitating charge transport.

    Medicinal Chemistry: Interacts with biological targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with two benzaldehyde groups instead of three.

    4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzylamine: Similar core structure but with benzylamine groups instead of benzaldehyde groups.

    4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzoic acid: Similar core structure but with carboxylic acid groups instead of benzaldehyde groups.

Uniqueness

4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde is unique due to its three benzaldehyde groups, which provide multiple reactive sites for further functionalization and applications in various fields, particularly in the synthesis of complex organic frameworks.

Properties

Molecular Formula

C28H18N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

4-[2,7-bis(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde

InChI

InChI=1S/C28H18N2O3/c31-15-18-1-7-21(8-2-18)24-13-14-25(22-9-3-19(16-32)4-10-22)27-26(24)29-28(30-27)23-11-5-20(17-33)6-12-23/h1-17H,(H,29,30)

InChI Key

NGQOOXODANAVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=C(N3)C5=CC=C(C=C5)C=O

Origin of Product

United States

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